molecular formula C19H22ClN3O3S B3503738 N-(4-{[4-(3-chloro-4-methylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide

N-(4-{[4-(3-chloro-4-methylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide

Cat. No.: B3503738
M. Wt: 407.9 g/mol
InChI Key: CRPICKCQTATICT-UHFFFAOYSA-N
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Description

N-(4-{[4-(3-chloro-4-methylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring, a sulfonyl group, and a chloromethylphenyl moiety, making it a versatile candidate for research in medicinal chemistry, pharmacology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-(3-chloro-4-methylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide typically involves multiple steps, starting with the preparation of the piperazine derivative. The process often includes:

    Formation of the Piperazine Derivative: This step involves the reaction of 3-chloro-4-methylphenylamine with piperazine under controlled conditions.

    Sulfonylation: The piperazine derivative is then reacted with a sulfonyl chloride to introduce the sulfonyl group.

    Acetylation: Finally, the compound undergoes acetylation to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-(3-chloro-4-methylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles

Properties

IUPAC Name

N-[4-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O3S/c1-14-3-6-17(13-19(14)20)22-9-11-23(12-10-22)27(25,26)18-7-4-16(5-8-18)21-15(2)24/h3-8,13H,9-12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRPICKCQTATICT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-{[4-(3-chloro-4-methylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide
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N-(4-{[4-(3-chloro-4-methylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide
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N-(4-{[4-(3-chloro-4-methylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide
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N-(4-{[4-(3-chloro-4-methylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide
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N-(4-{[4-(3-chloro-4-methylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide
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N-(4-{[4-(3-chloro-4-methylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide

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